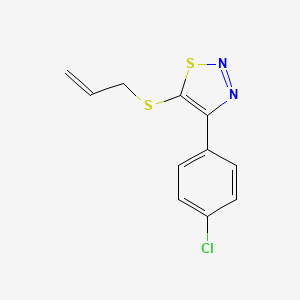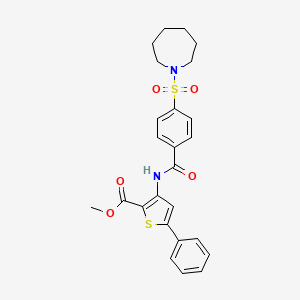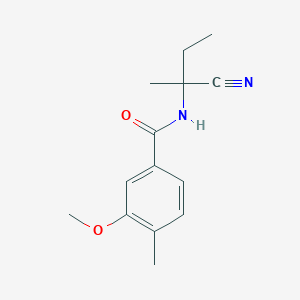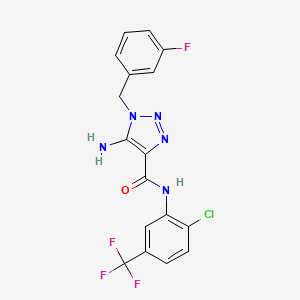![molecular formula C14H7F3N4S2 B2822369 3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 477845-23-1](/img/structure/B2822369.png)
3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The compound is likely to be planar due to the conjugated system of double bonds in the rings .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. The thiophene and pyridine rings could undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. For example, the presence of the nitrogen atoms in the 1,2,4-triazole and pyridine rings could potentially make the compound a base .Scientific Research Applications
Luminescent Materials
Thiophene-derivatized compounds, especially those involving lanthanide ion complexes, exhibit significant luminescence. A notable example is the luminescent complexes of thiophene-derivatized pybox with Eu(III) and Tb(III), which show high quantum yields in both solid state and solution, demonstrating potential for applications in materials science, such as in light-emitting devices (de Bettencourt-Dias et al., 2007).
Anticancer Agents
Thiophene derivatives have been investigated for their potential as anticancer agents. A sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, named BTPT, showed notable cytotoxicity against various human cancer cell lines, indicating its potential for novel anticancer drug development (Murugavel et al., 2019).
Electropolymerization and Electrochromic Properties
Thiophene-based compounds are also key in the synthesis of electroactive conjugated polymers with electrochromic properties. For instance, electropolymerization of thieno[3,2-b]thiophene derivatives leads to materials that exhibit significant color changes upon electrical stimulation, useful for applications in smart windows and displays (Shao et al., 2017).
Photovoltaic Applications
The structural modification of thiophene-based compounds can significantly influence the photophysical and electrochemical properties of Ru(II) sensitizers in dye-sensitized solar cells (DSCs), leading to improved short-circuit photocurrent (JSC) and overall efficiency (η) of the devices. This demonstrates the utility of thiophene derivatives in renewable energy applications (Chou et al., 2014).
Antimicrobial Agents
Further, thiophene derivatives, through structural innovation, have been found to possess antimicrobial activities. The synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones featuring thiophene moieties illustrates their potential as antimicrobial agents, opening avenues for the development of new antimicrobial drugs (Gomha et al., 2018).
properties
IUPAC Name |
3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4S2/c15-14(16,17)7-4-9-11(18-5-7)10(8-2-1-3-22-8)12(23-9)13-19-6-20-21-13/h1-6H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASVFDRZPXOVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2822286.png)
![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)


![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)

![[1-(Cyclohexylmethyl)piperidin-3-yl]methanol](/img/structure/B2822294.png)
![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)
![Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2822298.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)
![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)

![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)